Heptane,1-[(2-chloroethyl)sulfinyl]-
Übersicht
Beschreibung
Heptane,1-[(2-chloroethyl)sulfinyl]- is a chemical compound with the molecular formula C9H19ClOS It is known for its unique structure, which includes a heptane backbone with a sulfinyl group attached to a 2-chloroethyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Heptane,1-[(2-chloroethyl)sulfinyl]- typically involves the reaction of heptane with 2-chloroethanesulfinyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of Heptane,1-[(2-chloroethyl)sulfinyl]- follows similar synthetic routes but with optimized conditions to maximize yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent production. The use of automated systems for monitoring and controlling reaction parameters is crucial in industrial settings to maintain product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Heptane,1-[(2-chloroethyl)sulfinyl]- undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the 2-chloroethyl side chain can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions often require a base such as sodium hydroxide or potassium carbonate to facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Formation of Heptane,1-[(2-chloroethyl)sulfonyl]-.
Reduction: Formation of Heptane,1-[(2-chloroethyl)thio]-.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Heptane,1-[(2-chloroethyl)sulfinyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Studies focus on its interaction with biological molecules and its effects on cellular processes.
Medicine: Explored as a potential drug candidate due to its ability to modify biological targets. Research includes its use in drug delivery systems and as a prodrug.
Industry: Utilized in the production of specialty chemicals and materials. Its reactivity makes it valuable in the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of Heptane,1-[(2-chloroethyl)sulfinyl]- involves its interaction with molecular targets through its sulfinyl and chloroethyl groups. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical entities within biological systems. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Heptane,1-[(2-chloroethyl)sulfinyl]- can be compared with other similar compounds, such as:
Heptane,1-[(2-chloroethyl)sulfonyl]-: Differing by the oxidation state of the sulfur atom, this compound has a sulfonyl group instead of a sulfinyl group, leading to different reactivity and applications.
Heptane,1-[(2-chloroethyl)thio]-: Featuring a sulfide group, this compound is less oxidized and exhibits different chemical properties and reactivity.
Heptane,1-[(2-bromoethyl)sulfinyl]-:
The uniqueness of Heptane,1-[(2-chloroethyl)sulfinyl]- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
24475-73-8 |
---|---|
Molekularformel |
C9H19ClOS |
Molekulargewicht |
210.77 g/mol |
IUPAC-Name |
1-(2-chloroethylsulfinyl)heptane |
InChI |
InChI=1S/C9H19ClOS/c1-2-3-4-5-6-8-12(11)9-7-10/h2-9H2,1H3 |
InChI-Schlüssel |
ZSJLOCPVTWKDQV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCS(=O)CCCl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.